(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Description
4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, commonly referred to as BFMP, is a novel organic compound of considerable scientific interest. Its unique structure and properties make it a promising compound for a variety of applications in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unusual physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound could serve as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.
Radiopharmaceuticals
The introduction of fluorine-18 isotopes into pyridines creates imaging agents for positron emission tomography (PET), which is a powerful tool in cancer diagnosis and research . The compound’s structure could be modified to include
18F ^{18}F 18F
, making it a potential candidate for the synthesis of radiopharmaceuticals.Agricultural Chemistry
Fluorine-containing compounds have been commercialized as active ingredients in agricultural products. The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties . This compound could be utilized to develop new agrochemicals with enhanced efficacy.
Antimicrobial Agents
Compounds with similar structures have demonstrated antimicrobial effects . As such, the compound could be investigated for its potential use as an antimicrobial agent, contributing to the fight against resistant strains of bacteria.
Organic Synthesis Intermediates
The compound could act as an intermediate in the synthesis of biaryl compounds through palladium-mediated coupling reactions . These biaryl structures are important in various organic synthesis applications, including the development of pharmaceuticals and complex organic molecules.
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXPQVXQNVTUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643946 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898763-62-7 |
Source
|
Record name | Methanone, (4-bromo-2-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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